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Compound of Interest

Compound Name:
N-(4-methyl-2,6-

dinitrophenyl)acetamide

CAS No.: 49804-47-9

Cat. No.: B189112

Get Quote

Structural Analysis: N-(4-methyl-2,6-
dinitrophenyl)acetamide
Technical Whitepaper | CAS: 49804-47-9[1]

Executive Summary
N-(4-methyl-2,6-dinitrophenyl)acetamide (also known as 2,6-dinitro-4-methylacetanilide)

represents a classic example of a sterically crowded, electron-deficient aromatic system.[1] It

serves as a pivotal intermediate in the synthesis of 2,6-dinitro-4-methylaniline (CAS 6393-42-

6), a precursor for high-value agricultural chemicals and disperse dyes.[1]

This guide details the molecular architecture, synthesis logic, and spectroscopic signatures of

the compound.[2] Special emphasis is placed on the "Ortho Effect"—where the bulky nitro

groups at positions 2 and 6 force the acetamide moiety into a perpendicular conformation,

significantly altering its resonance and reactivity compared to unhindered acetanilides.[2]
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Molecular Architecture & Physiochemical
Properties[2][3]
Theoretical & Experimental Data
The molecule consists of a toluene core substituted with an acetamide group at the C1 position

and two nitro groups at the C2 and C6 positions.[2] The high symmetry of the substitution

pattern (

point group effectively) simplifies the spectroscopic data but complicates the solid-state packing
due to steric bulk.[2]

Property Value Notes

Molecular Formula

Molecular Weight 239.18 g/mol

CAS Number 49804-47-9
Specific to the acetylated form.

[1][3][4]

Appearance
Pale yellow to off-white

needles
Typical of nitro-aromatics.[1][2]

Melting Point ~205–210 °C

Elevated due to intermolecular

H-bonding and dipole

interactions.[1][2]

Solubility DMSO, Acetone, DMF
Poor solubility in water and

non-polar solvents.[2]

Electronic Character Highly Electron Deficient

The two

groups deactivate the ring,

making the amide nitrogen

less nucleophilic.[1][2]

Conformational Analysis (The Ortho Effect)
In typical acetanilides, the amide plane is coplanar with the phenyl ring to maximize
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delocalization.[2] However, in N-(4-methyl-2,6-dinitrophenyl)acetamide, the van der Waals
radii of the nitro oxygens clash with the acetamide methyl and carbonyl oxygen.[1]

Twisted Amide Plane: The acetamide group rotates out of the aromatic plane (dihedral angle

60–90°).[2]

Intramolecular Hydrogen Bonding: A "bifurcated" or weak intramolecular hydrogen bond

often forms between the amide

and the nitro oxygen, locking the conformation and deshielding the amide proton in NMR.[2]

Steric Interactions

Resulting Geometry

2-NO2 Group
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Steric Repulsion

6-NO2 Group
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Phenyl Ring Plane

Inhibited Resonance
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Electronic Effect

Click to download full resolution via product page

Figure 1: Conformational locking due to steric hindrance from 2,6-dinitro substitution.
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Synthesis & Purification Protocols
The synthesis must avoid direct nitration of p-toluidine, which leads to oxidation (tars).[2] The

acetyl group acts as a robust protecting group that directs nitration while preventing amine

oxidation.[2]

Step-by-Step Methodology
Acetylation (Protection):

Reagents: p-Toluidine + Acetic Anhydride (solvent-free or in acetic acid).[1][2]

Mechanism: Nucleophilic acyl substitution.[2]

Product: N-Acetyl-p-toluidine (White crystals).[1][2]

Nitration (The Critical Step):

Reagents: Fuming

/ Conc.

(Mixed Acid).[2]

Conditions: Temperature must be controlled (

initially, then

).

Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The acetamide is ortho/para

directing.[2] Since para is blocked by methyl, nitration occurs at the two ortho positions.[2]

Purification: Quench in ice water. The dinitro product precipitates.[2][5] Recrystallize from

Ethanol/DMF.[2]

Deprotection (Optional):

Acid hydrolysis (
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, reflux) yields 2,6-Dinitro-4-methylaniline (CAS 6393-42-6).[1][2]

p-Toluidine Acetylation
(Ac2O) N-Acetyl-p-toluidine Nitration

(HNO3/H2SO4)
N-(4-methyl-2,6-

dinitrophenyl)acetamide

Click to download full resolution via product page

Figure 2: Synthetic pathway via protection-nitration strategy.[1][6]

Spectroscopic Characterization
This section provides the self-validating spectral data required to confirm the structure.[1][2]

Nuclear Magnetic Resonance ( NMR)
The symmetry of the molecule is the key identifier.[2]

Solvent: DMSO-

or

.[1][2]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

2.15 Singlet 3H Acetyl

Typical amide

methyl, slightly

shielded by ring

current twist.[1]

2.45 Singlet 3H Aryl
Attached to

electron-deficient

ring.[1][2]

8.20 Singlet 2H
Ar-

(C3, C5)

Diagnostic Peak.

Appears as a

singlet due to

C2/C6 symmetry.

[1][2] Highly

deshielded by

ortho-nitro

groups.[1][2]

10.20 Broad Singlet 1H Amide

Very downfield

due to acidity

(electron-

withdrawing ring)

and H-bonding.

[1][2]

Infrared Spectroscopy (FTIR)
Stretch:

(Sharp, often weaker due to intramolecular H-bond).[1][2]

Stretch (Amide I):

.[2] The frequency is higher than typical acetanilides (
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) because the twisted conformation reduces conjugation between the nitrogen lone pair and
the carbonyl, increasing double-bond character of the carbonyl.[2]

Stretches:

Asymmetric:

(Very Strong).[1][2]

Symmetric:

.[1][2]

Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 239.[2]

Base Peak: Often m/z 43 (

) or the deacetylated amine ion.[2]

Fragmentation:

(Loss of Ketene,

)

m/z 197 (2,6-dinitro-4-methylaniline).[1]

(Loss of

from "ortho effect" rearrangement).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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